molecular formula C16H12ClNO2 B2367352 (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone CAS No. 1096995-59-3

(4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone

Cat. No. B2367352
CAS RN: 1096995-59-3
M. Wt: 285.73
InChI Key: FMJNDKQCVQSTON-UHFFFAOYSA-N
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Description

(4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone, also known as 4C-3MI, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone is not fully understood, but studies have suggested that the compound exerts its anti-cancer activity by targeting multiple signaling pathways involved in cancer progression. The compound has been found to inhibit the activity of various enzymes and proteins, including cyclin-dependent kinases, histone deacetylases, and mTOR, which are involved in cell cycle regulation, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been found to exhibit other biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic potential in various diseases. The compound has also been found to modulate the levels of neurotransmitters such as serotonin and dopamine, suggesting that it may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone in lab experiments is its high potency and selectivity towards cancer cells. The compound has been found to exhibit low toxicity towards normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone. One of the major directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's pharmacokinetics and pharmacodynamics in vivo, which will provide valuable insights into its therapeutic potential and safety profile. Additionally, the development of novel formulations and delivery systems for this compound may improve its bioavailability and efficacy in clinical settings. Finally, the identification of new targets and signaling pathways that are modulated by this compound may lead to the discovery of new therapeutic applications for the compound.
Conclusion:
In conclusion, this compound is a novel synthetic compound that has potential applications in various scientific research fields, particularly in cancer research. The compound has been found to exhibit potent anti-cancer activity, as well as other biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, its high potency and selectivity towards cancer cells make it a promising candidate for the development of new anti-cancer drugs. Future research directions include the optimization of the synthesis method, investigation of the compound's pharmacokinetics and pharmacodynamics, development of novel formulations and delivery systems, and identification of new therapeutic applications.

Synthesis Methods

The synthesis of (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone involves the reaction of 4-chlorobenzaldehyde with 5-methoxyindole in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation reaction, resulting in the formation of the target compound. The yield of the synthesis can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.

Scientific Research Applications

(4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

(4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-20-12-6-7-15-13(8-12)14(9-18-15)16(19)10-2-4-11(17)5-3-10/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJNDKQCVQSTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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